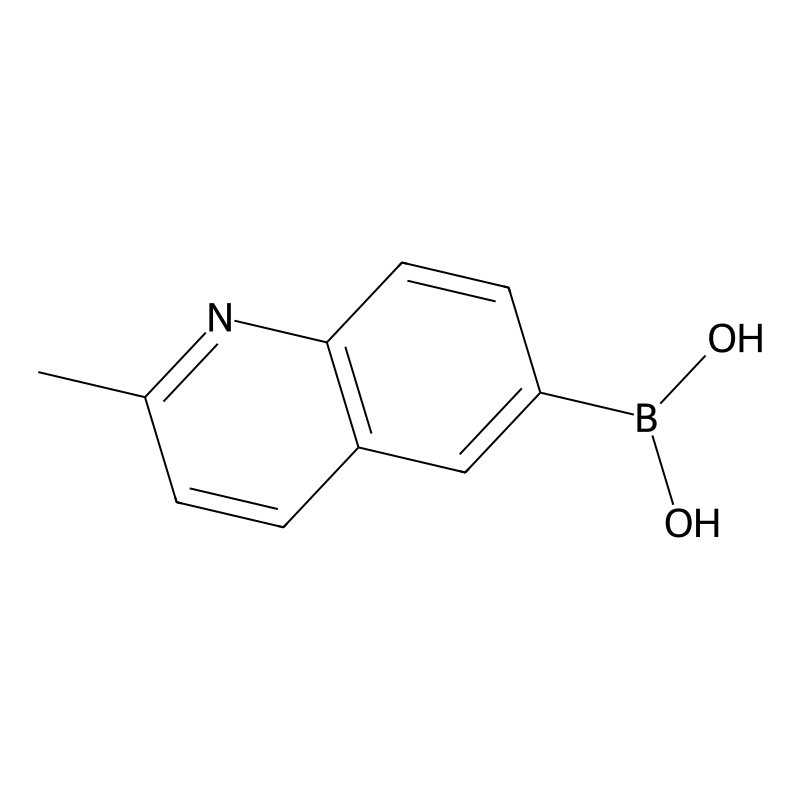

(2-Methyl-6-quinolinyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Development

The quinoline core is present in numerous clinically approved drugs exhibiting diverse therapeutic effects [1]. 2-MQBA serves as a precursor for the synthesis of novel quinoline-based molecules with potential medicinal properties. The boronic acid group allows further functionalization through Suzuki-Miyaura coupling reactions, a versatile tool for creating complex aromatic compounds [2]. This strategy enables researchers to explore a vast chemical space in the search for new drug candidates.

- Source:

Targeted Protein Degradation

The boronic acid moiety in 2-MQBA can be leveraged in the development of Proteolysis Targeting Chimeras (PROTACs) - a novel therapeutic approach for protein degradation [3]. By strategically incorporating 2-MQBA into a PROTAC molecule, researchers can design molecules that recruit specific target proteins for ubiquitination and subsequent degradation by the cellular machinery. This strategy holds promise for tackling diseases caused by dysregulated proteins.

- Source: Proteolysis-Targeting Chimeras (PROTACs): Potent and Versatile Tools for Targeted Protein Degradation, Nature Chemical Biology (2015)

Radiopharmaceuticals

-MQBA can be radiolabeled with isotopes like ^18F for the development of radiopharmaceuticals for positron emission tomography (PET) imaging [4]. The quinoline scaffold can be used to target specific receptors or enzymes in the body, while the radioisotope allows for non-invasive visualization of these targets using PET scans. This approach has applications in drug discovery, diagnosis, and monitoring of various diseases.

(2-Methyl-6-quinolinyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a quinoline ring. Its molecular formula is C₁₀H₁₀BNO₂, which indicates the presence of a boron atom, a nitrogen atom, and a quinoline moiety that contributes to its unique chemical properties. The compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the boronic acid group.

(2-Methyl-6-quinolinyl)boronic acid has several important applications:

- Organic Synthesis: It is extensively used in synthetic organic chemistry for constructing complex molecules through cross-coupling reactions.

- Drug Development: The compound's potential biological activity makes it a candidate for medicinal chemistry research aimed at developing new therapeutic agents.

- Material Science: Boronic acids are often utilized in creating new materials with specific electronic or optical properties due to their ability to form reversible covalent bonds with diols.

The synthesis of (2-Methyl-6-quinolinyl)boronic acid can be achieved through various methods:

- Direct Boronation: This method involves the reaction of 2-methyl-6-quinoline with boron reagents under specific conditions to introduce the boronic acid group directly onto the quinoline ring .

- Cross-Coupling Reactions: Utilizing existing aryl or vinyl halides in conjunction with boron reagents can yield (2-Methyl-6-quinolinyl)boronic acid through palladium-catalyzed cross-coupling reactions

Interaction studies focusing on (2-Methyl-6-quinolinyl)boronic acid have primarily examined its behavior in various chemical environments and its reactivity with different electrophiles. These studies help elucidate its potential role in catalysis and its efficiency in forming desired products during synthetic processes

Several compounds share structural or functional similarities with (2-Methyl-6-quinolinyl)boronic acid:

Compound Name Structure Characteristics Unique Features 4-Bromophenylboronic Acid Aryl group with bromine substituent Higher reactivity in Suzuki reactions due to bromine 3-Pyridinylboronic Acid Pyridine ring attached to boronic acid Exhibits distinct biological activity profiles 5-Fluoropyridinylboronic Acid Pyridine ring with fluorine substituent Enhanced electronic properties due to fluorine 4-Aminobenzeneboronic Acid Aniline derivative with amino group Potential use in medicinal chemistry due to amino group The uniqueness of (2-Methyl-6-quinolinyl)boronic acid lies in its quinoline structure, which not only influences its reactivity but also potentially enhances its biological activity compared to other boronic acids. Its application in diverse

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]Pictograms

Irritant

Dates

Last modified: 08-16-2023